molecular formula C12H18N2O3 B3025218 1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid CAS No. 1119449-87-4

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid

Cat. No.: B3025218
CAS No.: 1119449-87-4
M. Wt: 238.28 g/mol
InChI Key: HTSNWUAWTYXXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1=C(C(=NO1)C)CN2CCCC(C2)C(=O)O . This indicates that the compound contains a dimethylisoxazole ring attached to a piperidine ring via a methyl group. The piperidine ring is further substituted with a carboxylic acid group .

Scientific Research Applications

1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid falls into a category of compounds with potential applications in the development of Central Nervous System (CNS) acting drugs. A literature search highlights the importance of heterocycles, including piperidine, in synthesizing compounds with CNS activity. These heterocycles, possessing heteroatoms such as nitrogen, sulfur, and oxygen, form the backbone for a vast class of organic compounds with therapeutic effects ranging from depression to convulsion control. The piperidine derivative, by virtue of its functional chemical groups, may serve as a lead molecule for the synthesis of novel CNS drugs, addressing the rising incidence of CNS disorders attributable to various factors including genetic and environmental influences. The emphasis is on minimizing adverse effects such as addiction and dependence, common in many existing CNS pharmacotherapies (Saganuwan, 2017).

Biocatalyst Inhibition and Microbial Tolerance

Exploring the biochemical interactions of carboxylic acids, a category encompassing the subject compound, reveals their significant inhibitory effect on microbial biocatalysts used in fermentative production processes. This class of compounds, including this compound, could potentially be investigated for their role in enhancing microbial tolerance against such inhibitory effects. By understanding the mechanisms through which these compounds damage cell membranes and affect microbial internal pH, researchers can develop strategies for engineering more robust microbial strains for industrial applications, contributing to the efficient production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not provided in the available resources.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)7-14-5-3-4-10(6-14)12(15)16/h10H,3-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSNWUAWTYXXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid
Reactant of Route 6
1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.